10-Pahsa

Vue d'ensemble

Description

Applications De Recherche Scientifique

10-PAHSA has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study esterification and lipid chemistry.

Industry: Potential applications in the development of lipid-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

Target of Action

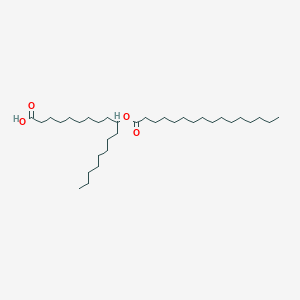

10-Pahsa is a newly identified endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs). It is a FAHFA in which palmitic acid is esterified to 10-hydroxy stearic acid . Among the FAHFA family members, PAHSAs are the most abundant in the adipose tissue of glucose-tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue .

Mode of Action

This compound, like other FAHFAs, is known to improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects . These effects suggest that this compound interacts with its targets to modulate metabolic and inflammatory pathways.

Biochemical Pathways

Given its role in improving glucose tolerance and stimulating insulin secretion, it is likely that this compound affects pathways related to glucose metabolism and insulin signaling .

Pharmacokinetics

Like other lipids, it is likely that this compound is absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces . The bioavailability of this compound would be influenced by these ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Result of Action

The molecular and cellular effects of this compound’s action include improved glucose tolerance, stimulated insulin secretion, and reduced inflammation . These effects suggest that this compound may play a role in managing metabolic syndrome and inflammation .

Analyse Biochimique

Biochemical Properties

10-PAHSA interacts with various enzymes, proteins, and other biomolecules. It is most abundant in the adipose tissue of glucose-tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by improving glucose tolerance, stimulating insulin secretion, and having anti-inflammatory effects . These effects impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 10-PAHSA implique l'estérification de l'acide palmitique avec l'acide 10-hydroxystearique. La réaction nécessite généralement l'utilisation d'un catalyseur et d'un solvant approprié pour faciliter le processus d'estérification . Les conditions de réaction incluent souvent :

Catalyseur : Des catalyseurs acides tels que l'acide sulfurique ou l'acide p-toluènesulfonique.

Solvant : Des solvants organiques comme le dichlorométhane ou le toluène.

Température : La réaction est généralement effectuée à des températures élevées, autour de 60-80°C.

Durée : La durée de la réaction peut varier, mais elle est généralement comprise entre quelques heures et toute la nuit.

Méthodes de production industrielle

La production industrielle du this compound impliquerait probablement des processus d'estérification similaires, mais à plus grande échelle. Cela nécessiterait :

Réacteurs à grande échelle : Pour gérer le volume accru de réactifs.

Systèmes de mélange efficaces : Pour assurer des conditions de réaction uniformes.

Systèmes de purification : Tels que la distillation ou la chromatographie pour isoler et purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le 10-PAHSA peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle du this compound peut être oxydé pour former une cétone ou un acide carboxylique.

Réduction : La liaison ester peut être réduite pour former les alcools correspondants.

Substitution : Le groupe ester peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Des réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés.

Réduction : Des réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont couramment utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en présence d'une base.

Principaux produits

Oxydation : Formation de cétones ou d'acides carboxyliques.

Réduction : Formation d'alcools primaires ou secondaires.

Substitution : Formation d'amides ou de thioesters.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'estérification et la chimie des lipides.

Biologie : Investigated for its role in metabolic pathways and its effects on glucose tolerance and insulin secretion.

Médecine : Explored for its potential therapeutic effects in treating metabolic syndrome, diabetes, and inflammation.

Industrie : Applications potentielles dans le développement de produits pharmaceutiques et nutraceutiques à base de lipides.

Mécanisme d'action

Le mécanisme par lequel le this compound exerce ses effets implique plusieurs cibles et voies moléculaires :

Tolérance au glucose : Le this compound améliore la tolérance au glucose en augmentant la sécrétion et la sensibilité à l'insuline.

Effets anti-inflammatoires : Il réduit l'inflammation en modulant l'activité des cytokines inflammatoires et des voies de signalisation.

Voies métaboliques : Il est impliqué dans le métabolisme des lipides et l'homéostasie énergétique, influençant l'expression des gènes liés à ces processus.

Comparaison Avec Des Composés Similaires

Le 10-PAHSA est unique parmi les FAHFA en raison de son estérification spécifique de l'acide palmitique avec l'acide 10-hydroxystearique. Des composés similaires incluent :

9-PAHSA : Another FAHFA with similar anti-diabetic and anti-inflammatory properties.

12-PAHSA : Differing in the position of the hydroxyl group, which may influence its biological activity.

13-PAHSA : Another isomer with potential therapeutic effects.

Ces composés partagent des similitudes structurales mais peuvent différer dans leurs activités biologiques et leurs potentiels thérapeutiques.

Activité Biologique

10-PAHSA (10-Phenyloctanoic Acid) is a member of the family of fatty acid esters known as FAHFAs (Fatty Acid Hydroxy Fatty Acids), which have garnered attention for their diverse biological activities, particularly in metabolic and immune functions. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Overview of this compound

This compound is characterized by its unique structure that includes a phenyl group, which influences its biological properties. It has been shown to interact with various cellular pathways, particularly those involved in insulin signaling and inflammation.

Insulin Sensitivity and Glucose Metabolism

This compound has been demonstrated to enhance glucose-stimulated insulin secretion (GSIS) in pancreatic islets from both non-diabetic and type 2 diabetic individuals. In animal models, administration of this compound has resulted in improved glucose tolerance and insulin sensitivity without affecting body weight. Specifically, studies indicate:

- Increased GSIS : this compound enhances the secretion of insulin in response to glucose stimulation.

- Improved Insulin Sensitivity : In high-fat diet-fed mice, this compound administration improved systemic and hepatic insulin sensitivity .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by attenuating the release of pro-inflammatory cytokines in immune cells. This effect may be mediated through its action on G protein-coupled receptors, particularly GPR40, which plays a role in modulating inflammatory responses .

The biological effects of this compound are attributed to several mechanisms:

- Activation of GPR40 : This receptor mediates the beneficial effects on insulin secretion and has been implicated in the regulation of inflammation.

- Modulation of Lipolysis : By enhancing insulin action, this compound helps suppress lipolysis in adipose tissue, contributing to improved metabolic profiles .

- Adipocyte Differentiation : In human preadipocytes, this compound promotes differentiation, which may enhance metabolic health by improving adipose tissue function .

Data Table: Summary of Biological Activities

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Diabetes Management : In a controlled study involving aged mice on a high-fat diet, administration of this compound led to significant improvements in glucose tolerance tests compared to control groups .

- Cognitive Function : Another study indicated that 9-PAHSA (closely related to this compound) improved cognitive impairments associated with diabetes in mouse models, suggesting potential neuroprotective effects .

- Adipose Tissue Dysfunction : Research has shown that low levels of PAHSAs correlate with markers of adipose tissue dysfunction, indicating that increasing PAHSA levels could be beneficial for metabolic health .

Propriétés

IUPAC Name |

10-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHRDGWHIDFWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801269552 | |

| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:0/10-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1636134-73-0 | |

| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1636134-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:0/10-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.